molecular formula C8H7N3O2 B11912963 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B11912963
M. Wt: 177.16 g/mol
InChI Key: YJMLWCLYRHKRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then further functionalized to introduce the amino and carboxylic acid groups .

Another approach involves the use of microwave irradiation to accelerate the reaction between pyridine, substituted phenacyl bromides, and guanidine or urea. This method has been shown to produce the desired imidazo[1,2-a]pyridine derivatives in high yields within a short reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitroimidazo[1,2-a]pyridine derivatives, alcohol derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,9H2,(H,12,13)

InChI Key

YJMLWCLYRHKRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2N)C=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.